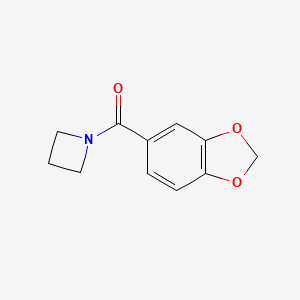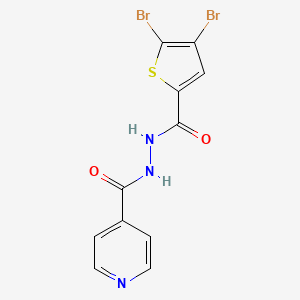![molecular formula C19H23NO B7625979 4-[(3-Phenylphenyl)methylamino]cyclohexan-1-ol](/img/structure/B7625979.png)
4-[(3-Phenylphenyl)methylamino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Phenylphenyl)methylamino]cyclohexan-1-ol is a chemical compound with a complex structure that includes a cyclohexanol ring substituted with a 3-phenylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenylphenyl)methylamino]cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclohexanol ring, followed by the introduction of the 3-phenylphenylmethylamino group through a series of reactions. For instance, the cyclohexanol ring can be synthesized via the reduction of cyclohexanone. The 3-phenylphenylmethylamino group can be introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Phenylphenyl)methylamino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-[(3-Phenylphenyl)methylamino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-Phenylphenyl)methylamino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol: Known for its use in treating disorders associated with protein misfolding.
4-[(Methylamino)methyl]cyclohexan-1-amine: Studied for its potential biological activities.
Uniqueness
4-[(3-Phenylphenyl)methylamino]cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3-phenylphenyl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-19-11-9-18(10-12-19)20-14-15-5-4-8-17(13-15)16-6-2-1-3-7-16/h1-8,13,18-21H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFGYCXTFOFUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-morpholin-4-ylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7625904.png)
![1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7625910.png)
![1-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7625911.png)
![5-[(Azepan-1-ylsulfonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7625917.png)
![3-[1-(Bicyclo[3.1.0]hexane-6-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7625918.png)
![2-[2-methoxyethyl-[(E)-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7625922.png)

![N-(4-chloro-2-methylphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7625955.png)

![1-[1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]piperidin-4-yl]pyrrole-2-carboxylic acid](/img/structure/B7625959.png)
![N-[(1-methyl-2-phenylpiperidin-3-yl)methyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7625986.png)
![N-[4-[4-(trifluoromethylsulfonyl)anilino]phenyl]acetamide](/img/structure/B7625993.png)
![1-[[[5-Cyclopropyl-1-(4-fluorophenyl)triazole-4-carbonyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B7625994.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B7625996.png)
